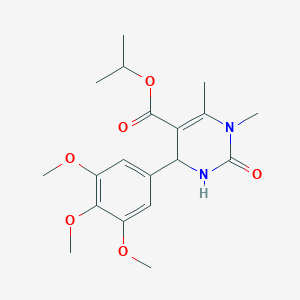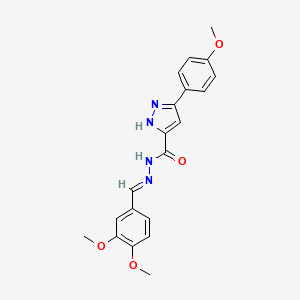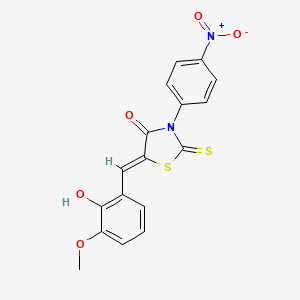![molecular formula C14H22N2O2S B3878992 3-ethyl-6-[2-(ethylthio)propyl]-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B3878992.png)
3-ethyl-6-[2-(ethylthio)propyl]-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
Descripción general
Descripción
3-ethyl-6-[2-(ethylthio)propyl]-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EX-527 and is a potent and selective inhibitor of the enzyme SIRT1.
Mecanismo De Acción
EX-527 is a potent and selective inhibitor of the enzyme SIRT1. SIRT1 is a member of the sirtuin family of NAD+-dependent deacetylases and plays a critical role in the regulation of various biological processes, including metabolism, stress response, and aging. By inhibiting SIRT1, EX-527 can modulate these biological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
EX-527 has been found to have various biochemical and physiological effects. It has been shown to increase the acetylation of various proteins, including p53, FOXO, and NF-κB, which can lead to changes in gene expression and cellular function. Additionally, EX-527 has been found to increase the levels of reactive oxygen species (ROS) and induce apoptosis in cancer cells. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EX-527 in lab experiments is its potency and selectivity as a SIRT1 inhibitor. This allows for precise modulation of SIRT1 activity and the potential to study the effects of SIRT1 inhibition on various biological processes. However, one limitation of using EX-527 is its potential off-target effects, as it may inhibit other sirtuin family members or enzymes with similar structures. Additionally, the effects of EX-527 may vary depending on the cell type or organism being studied.
Direcciones Futuras
There are several future directions for the study of EX-527. One potential direction is the investigation of its role in aging and age-related diseases. SIRT1 has been implicated in the regulation of aging and lifespan, and EX-527 may have potential as a therapeutic agent for age-related diseases. Another potential direction is the study of EX-527 in combination with other therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, the development of more potent and selective SIRT1 inhibitors may provide further insights into the role of SIRT1 in various biological processes.
Aplicaciones Científicas De Investigación
EX-527 has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells. It has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, EX-527 has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-4-11-14-12(15-17)7-10(6-9(3)19-5-2)8-13(14)18-16-11/h9-10,17H,4-8H2,1-3H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTKQKSKKRBLDB-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C(=NO)CC(C2)CC(C)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC2=C1/C(=N\O)/CC(C2)CC(C)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B3878910.png)
![N-{2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(2-methoxyphenyl)propanamide](/img/structure/B3878911.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878924.png)
![ethyl 5-amino-6-cyano-3-oxo-7-(3-pyridinyl)-2-(3-pyridinylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B3878928.png)

![ethyl 2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878941.png)
![N-(3,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3878945.png)
![N-[4-(2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B3878952.png)
![ethyl 2-(3-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878956.png)

![N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide](/img/structure/B3878977.png)

![ethyl 5-(4-chlorophenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879008.png)

